An In-depth Technical Guide to the Chemical and Physical Properties of 2-Nitropyridine
An In-depth Technical Guide to the Chemical and Physical Properties of 2-Nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitropyridine is an important heterocyclic organic compound with the chemical formula C₅H₄N₂O₂.[1] As a derivative of pyridine, it features a nitro group (-NO₂) substituted at the second position of the aromatic ring. This substitution significantly influences the electronic properties and reactivity of the pyridine core, making 2-nitropyridine a valuable building block and intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The strong electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. This guide provides a comprehensive overview of the chemical and physical properties of 2-nitropyridine, along with experimental protocols and visualizations to support researchers in its application.
Chemical and Physical Properties
The fundamental chemical and physical properties of 2-Nitropyridine are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties of 2-Nitropyridine
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₄N₂O₂ | [1] |
| Molecular Weight | 124.10 g/mol | [1] |
| CAS Number | 15009-91-3 | [2] |
| Appearance | Powder | [2] |
| Melting Point | 67-72 °C | [2] |
| Boiling Point | 257.1 °C at 760 mmHg | N/A |
| Density | 1.313 g/cm³ | N/A |
| Flash Point | 109.3 °C | [1] |
| Vapor Pressure | 0.0239 mmHg at 25°C | N/A |
| Refractive Index | 1.567 | N/A |
| Solubility | Insoluble in water. Soluble in organic solvents like toluene, DMF, methanol, and acetone. | [3][4] |
Table 2: Spectroscopic Data of 2-Nitropyridine
| Spectroscopic Technique | Characteristic Peaks/Signals | Reference(s) |
| ¹H NMR (CDCl₃) | Estimated δ (ppm): ~8.7 (H6, dd), ~8.4 (H3, dd), ~7.9 (H5, ddd), ~7.5 (H4, ddd) | N/A |
| ¹³C NMR | N/A | N/A |
| Infrared (IR) Spectroscopy | ~3100-3000 cm⁻¹ (Ar C-H stretch), ~1600-1450 cm⁻¹ (C=C, C=N stretch), ~1550-1500 cm⁻¹ & ~1350-1300 cm⁻¹ (N-O stretch of NO₂) | [5] |
| Mass Spectrometry | N/A | N/A |
Note: Precise, experimentally verified ¹H NMR and ¹³C NMR data for 2-Nitropyridine were not available in the cited literature. The provided ¹H NMR values are estimations based on the known effects of a nitro substituent on a pyridine ring. The IR peaks are characteristic absorptions for this class of compounds.
Experimental Protocols
Synthesis of 2-Nitropyridine via Oxidation of 2-Aminopyridine
A common route for the synthesis of 2-nitropyridine involves the oxidation of the corresponding amine, 2-aminopyridine. The following is a representative protocol adapted from general procedures for the synthesis of nitropyridines.[6]
Materials:
-
2-Aminopyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Hydrogen Peroxide (H₂O₂, 30%)
-
Ice
-
Sodium Hydroxide (NaOH) solution
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 2-aminopyridine to an excess of concentrated sulfuric acid while stirring. Maintain the temperature below 10°C.
-
Once the 2-aminopyridine is completely dissolved, slowly add hydrogen peroxide (30%) dropwise to the solution, ensuring the temperature does not exceed 10-15°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath.
-
The crude 2-nitropyridine may precipitate out of the solution. If not, extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure to yield the crude 2-nitropyridine.
Purification by Recrystallization
The crude 2-nitropyridine can be purified by recrystallization to obtain a product of higher purity.
Materials:
-
Crude 2-Nitropyridine
-
Recrystallization solvent (e.g., ethanol, ethanol/water mixture, or hexane/ethyl acetate mixture)[3]
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
Procedure:
-
Select an appropriate solvent or solvent pair for recrystallization. A good solvent will dissolve the compound when hot but not when cold.[7]
-
Place the crude 2-nitropyridine in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
If a solvent pair is used, dissolve the compound in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Reactivity and Biological Significance
The presence of the electron-withdrawing nitro group at the 2-position significantly influences the reactivity of the pyridine ring. It deactivates the ring towards electrophilic aromatic substitution, making reactions like nitration or halogenation at other positions on the ring more difficult. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.
Nitropyridine derivatives have garnered interest in medicinal chemistry due to their potential biological activities. While specific signaling pathways for 2-nitropyridine are not extensively documented, related compounds have shown promise as antimicrobial and anticancer agents. The nitro group can undergo bioreduction in microbial cells, generating reactive nitrogen species that can damage DNA or inhibit essential enzymes.
Visualizations
Logical Relationship: Reactivity of 2-Nitropyridine
Caption: Logical diagram illustrating the influence of the nitro group on the reactivity of the pyridine ring.
Experimental Workflow: Synthesis and Purification of 2-Nitropyridine
Caption: A general workflow for the synthesis and purification of 2-Nitropyridine.
Safety and Handling
2-Nitropyridine is a hazardous substance and should be handled with appropriate safety precautions.
-
Hazard Statements: H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 + P330 (IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
Always handle 2-Nitropyridine in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Store in a tightly closed container in a dry and well-ventilated place.
References
- 1. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. spectrabase.com [spectrabase.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. ocw.mit.edu [ocw.mit.edu]
